

# Coblopassvir dihydrochloride CAS number and chemical properties

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## Compound of Interest

Compound Name: Coblopassvir dihydrochloride

Cat. No.: B10829364

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## Coblopassvir Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Coblopassvir dihydrochloride** is a potent, pangenotypic inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2][3] Developed by Beijing Kawin Technology Share-Holding, it is an antiviral agent used in the treatment of chronic HCV infection.[4] This document provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols. In China, Coblopassvir hydrochloride in combination with sofosbuvir has been approved for treating adults with chronic HCV genotypes 1, 2, 3, and 6, with or without compensated cirrhosis.[5][6]

### Chemical and Physical Properties

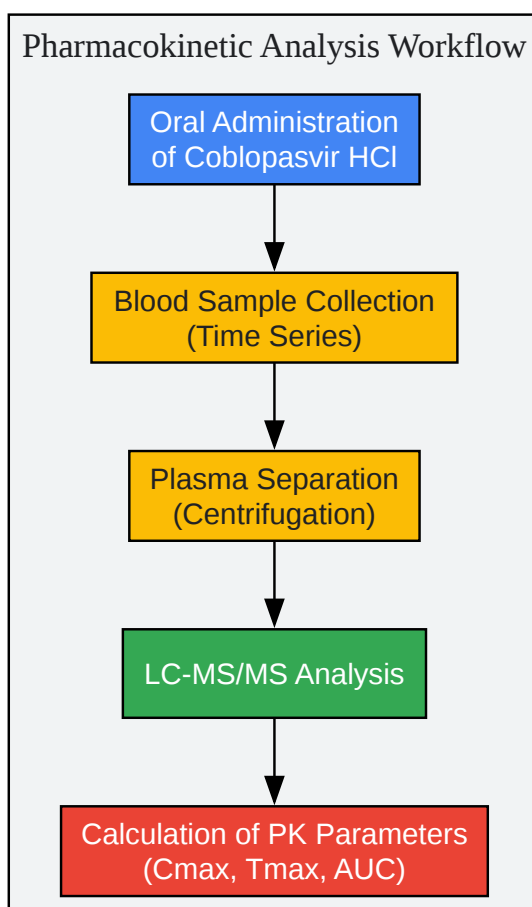
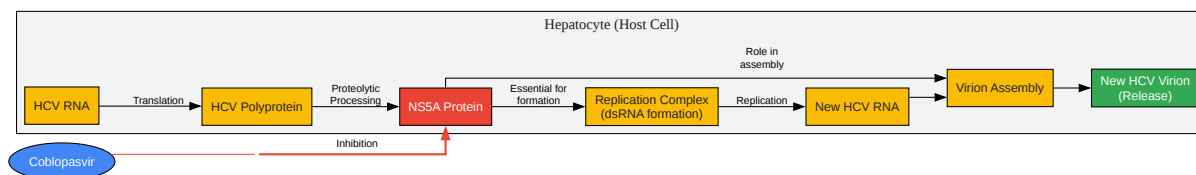
**Coblopassvir dihydrochloride** is the hydrochloride salt form of Coblopassvir, which generally offers enhanced water solubility and stability compared to the free base form.[2] Key chemical and physical properties are summarized in the table below.

Property	Value	Source
CAS Number	1966138-53-3	<a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Formula	C41H52Cl2N8O8	<a href="#">[1]</a> <a href="#">[8]</a>
Molecular Weight	855.81 g/mol	<a href="#">[1]</a> <a href="#">[9]</a>
IUPAC Name	methyl N-[(2S)-1-[(2S)-2-[5-[4-[7-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1,3-benzodioxol-4-yl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate; dihydrochloride	<a href="#">[10]</a>
Synonyms	KW-136 dihydrochloride	<a href="#">[1]</a>
Solubility	Soluble in Water and DMSO (50 mg/mL with ultrasonic and warming to 60°C). <a href="#">[1]</a> <a href="#">[7]</a> Slightly soluble in ethanol. <a href="#">[11]</a>	<a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[11]</a>
Storage	4°C for short term, -20°C for long term. <a href="#">[1]</a> <a href="#">[9]</a> Stable for ≥ 4 years at -20°C. <a href="#">[7]</a>	<a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Purity	≥98%	<a href="#">[7]</a>
Appearance	Solid	<a href="#">[7]</a>

## Mechanism of Action

Coblopasvir targets the HCV NS5A protein, a critical multifunctional phosphoprotein essential for both viral RNA replication and the assembly of new virus particles.[\[12\]](#)[\[13\]](#) By binding to NS5A, Coblopasvir inhibits its function, thereby disrupting the viral life cycle.[\[12\]](#) This inhibition prevents the formation of the replication complex, a crucial step in viral replication, leading to a significant reduction in HCV RNA levels.[\[12\]](#) Coblopasvir has demonstrated picomolar antiviral

activity against a variety of HCV genotypes.[4] It is often used in combination with other direct-acting antivirals (DAAs) that target different viral proteins to enhance efficacy and minimize the risk of resistance.[12]



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